molecular formula C11H12O3 B110826 4,5-Dimethoxy-1-indanone CAS No. 6342-80-9

4,5-Dimethoxy-1-indanone

Cat. No. B110826
CAS RN: 6342-80-9
M. Wt: 192.21 g/mol
InChI Key: XQODIRIVQXQUFN-UHFFFAOYSA-N
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Description

The compound of interest, 4,5-Dimethoxy-1-indanone, is a chemical structure that is closely related to various dimethoxy-indanone derivatives which have been synthesized and studied for their potential applications in medicinal chemistry. These derivatives have shown promise as antimicrobial agents, acetylcholinesterase inhibitors, and have been evaluated for their cytotoxicity in antitumor studies .

Synthesis Analysis

The synthesis of related 5,6-dimethoxy-1-indanone derivatives typically involves multi-step reactions including Schiff's base formation, cyclization, and Knoevenagel reactions. For instance, the synthesis of novel antimicrobial agents was achieved by reacting 5,6-dimethoxy-1-indanone with 2-cyanoacetohydrazide followed by cyclization with 2-arylidenemalononitrile . Another study reported the synthesis of 5,6-dimethoxy-1-indanone from veratraldehyde through a series of reactions including reduction and cyclization, yielding a high total yield of 76.3% . These methods demonstrate the versatility of dimethoxy-indanone derivatives in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structures of the synthesized dimethoxy-indanone derivatives are confirmed using various spectroscopic techniques such as NMR, FTIR, and elemental analysis. For example, the structure of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one was confirmed by synthesis and degradation studies . Similarly, the structure of 1-alkyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium halide derivatives was confirmed using 1H and 13C NMR, FTIR spectroscopy, and CHN analysis .

Chemical Reactions Analysis

Dimethoxy-indanone derivatives undergo various chemical reactions, including aldol condensation, chlorination, and N-alkylation, to yield a diverse range of compounds with potential biological activities. For instance, the synthesis of acetylcholinesterase inhibitors involved an aldol condensation between 4-pyridinecarboxaldehyde and 5,6-dimethoxy-1-indanone, followed by N-alkylation . These reactions highlight the reactivity of the dimethoxy-indanone scaffold and its utility in generating pharmacologically relevant molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethoxy-indanone derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their biological activity and pharmacokinetic profiles. For example, the introduction of lipophilic substituents on the (E)-2-benzylidene moiety of dimethoxy-indanones has been shown to enhance cytotoxic effects, suggesting the importance of hydrophobic interactions in their mechanism of action . Additionally, the solubility, stability, and reactivity of these compounds can be tailored through synthetic modifications, which is essential for their potential therapeutic applications.

Scientific Research Applications

Unusual Transposition in Reduction Processes

  • Chemical Reactions and Mechanisms : A study explored the catalytic reduction of 2-amino-4,5-dimethoxy-1-indanone hydrochloride, resulting in a major reduction product and a small amount of a rearranged 4,5-dimethoxy-2-indanone. The transformation product was verified using IR, NMR, and elemental analysis, providing insights into chemical rearrangement mechanisms (Kim, 1981).

Synthesis and Characterization

  • Synthesis Routes : A paper described the synthesis of 5,6-dimethoxy-1-indanone from veratraldehyde, using methods like Knoevenagel reaction, sodium borohydride reduction, and cyclization with polyphosphoric acid. The study highlights efficient synthetic routes with lower cost and danger, suitable for further pilot manufacture (He Ming-hua, 2010).
  • Antimicrobial Applications : Novel derivatives of 5,6-dimethoxy-1-indanone were synthesized and showed promising antibacterial activity. These findings are significant in the development of new antimicrobial agents (Patel et al., 2018).

Energetic Characterization

  • Biomass Degradation : The energetic study of indanone derivatives, including 5,6-dimethoxy-1-indanone, was conducted using calorimetric techniques and computational methodology. This research is crucial for understanding the energetic aspects of biomass degradation (Silva et al., 2018).

Pharmaceutical Research

  • Alzheimer’s Disease : Research on 1-alkyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium halide derivatives highlighted their potential as acetylcholinesterase and butyrylcholinesterase inhibitors, useful in the treatment of Alzheimer’s disease (Farrokhi et al., 2019).

Photochemical Synthesis

  • Photochemical Reactions : The use of electronic excited-state switching in the synthesis of indanone derivatives was demonstrated, showcasing a method to control the selectivity of photochemical reactions in organic synthesis (Štacko et al., 2011).

Antitumor and Anticonvulsant Applications

  • Antitumor Activity : A study on substituted 5,6-dimethoxy-1-indanones evaluated their cytotoxicity, revealing potential as antitumor agents (Shih et al., 2000).
  • Anticonvulsant Agents : The synthesis of new piperidyl indanone derivatives with anticonvulsant properties was reported, indicating potential therapeutic applications (Siddiqui et al., 2012).

Safety And Hazards

In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water. Do not induce vomiting .

Future Directions

1-indanone derivatives, including 4,5-Dimethoxy-1-indanone, have been widely used in medicine, agriculture, and natural product synthesis . They have shown potential as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds . Moreover, they can be used in the treatment of neurodegenerative diseases and as effective insecticides, fungicides, and herbicides . Therefore, the future directions of 4,5-Dimethoxy-1-indanone could include further exploration of these applications.

properties

IUPAC Name

4,5-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12/h4,6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQODIRIVQXQUFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00286605
Record name 4,5-dimethoxy-1-indanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethoxy-1-indanone

CAS RN

6342-80-9
Record name 4,5-Dimethoxy-1-indanone
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Record name NSC 46649
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Record name 6342-80-9
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Record name 4,5-dimethoxy-1-indanone
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Record name 4,5-dimethoxy-2,3-dihydro-1H-inden-1-one
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Synthesis routes and methods

Procedure details

Under nitrogen a solution of 3-(2,3-dimethoxyphenyl)-propanoic acid (2 g) in 50 ml methanesulfonic acid was warmed at 60° C. and kept there for 2 hours. The reaction mixture was cooled to room temperature and poured into ice/water. After extraction with ethyl acetate the organic layer was washed with a 1N aqueous sodium hydroxyde solution, dried over magnesium sulfate, filtered and evaporated in vacuo yielding 1.2 g of 2,3-dihydro4,5-dimethoxy-1H-inden-1-one, M.S. (C.I.) (M/Z): 193 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
JC Kim - Bulletin of the Chemical Society of Japan, 1981 - journal.csj.jp
The catalytic reduction procedure of 2-amino-4,5-dimethoxy-1-indanone hydrochloride gave a major reduction product of 2-amino-4,5-dimethoxyindan hydrochloride, along with a small …
Number of citations: 3 www.journal.csj.jp
J Zhang - 1993 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 4 search.proquest.com
IW Mathison, WE Solomons… - Journal of Organic …, 1974 - ACS Publications
All melting points were determined on a Swissco melting point apparatus and are uncorrected. Ir spectra were recorded on a Beckman IR-33 infrared spectrophotometer. Vapor phase …
Number of citations: 12 pubs.acs.org
JW Huffman, CE Opliger - The Journal of Organic Chemistry, 1971 - ACS Publications
In an effort to develop a new synthetic approach to the proaporphine alkaloids, a method for effecting the conversion of a suitably substituted 1-indanone to a hexahydrocyclopent [y] …
Number of citations: 11 pubs.acs.org
JG Cannon, JC Kim, MA Aleem… - Journal of Medicinal …, 1972 - ACS Publications
A series of dihydroxy aminotetralins and aminoindans has been prepared as analogs and congeners of fragments of the apomorphine molecule. The high emetic potency observed for …
Number of citations: 112 pubs.acs.org
A Solimo, MC Soraires Santacruz… - Journal of Cellular …, 2018 - Wiley Online Library
Breast cancer is the first cause of cancer death in women. Many patients are resistant to current therapies, and even those were sensitive at first may eventually become resistant later. …
Number of citations: 4 onlinelibrary.wiley.com
Y Li, H Wu, H Zhao, D Tang, HA Aisa, X Hou - Russian Journal of General …, 2023 - Springer
A number of aurone and aurone analogues were designed and synthesized. The anticancer activities against Cervical Cancer (HeLa), human breast cancer (MCF-7), colon cancer (HT-…
Number of citations: 0 link.springer.com
MD Cagle - 1990 - shareok.org
I am deeply indebted to my research adviser, Dr. EJ Eisenbraun, for his encouragement, friendship, guidance, and patience throughout the course of my graduate studies. I also wish to …
Number of citations: 2 shareok.org
J Weinstock, HJ Oh, CW DeBrosse… - Journal of medicinal …, 1987 - ACS Publications
To probe thesuggestion that Dl (DA/dopamine receptors might possess an accessory-binding site in a location complementary to a suitably oriented aromatic ring (ie, in an axial …
Number of citations: 32 pubs.acs.org
AM Campbell, JB Tok, J Zhang, Y Wang, M Stein… - Chemistry & Biology, 2000 - cell.com
Background: The mechanisms of signal perception and transmission in the ‘two-component' autokinase transmitters/response regulators are poorly understood, especially considering …
Number of citations: 27 www.cell.com

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